molecular formula C18H21NO2 B1392154 6-Methoxy-2-(4-pentylbenzoyl)pyridine CAS No. 1187167-99-2

6-Methoxy-2-(4-pentylbenzoyl)pyridine

Cat. No. B1392154
M. Wt: 283.4 g/mol
InChI Key: PYCMZCFUNIXZDS-UHFFFAOYSA-N
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Description

“6-Methoxy-2-(4-pentylbenzoyl)pyridine” is a chemical compound with the linear formula C16H17NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular weight of 255.32 .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-2-(4-pentylbenzoyl)pyridine” can be represented by the InChI code: 1S/C16H17NO2/c1-3-5-12-8-10-13(11-9-12)16(18)14-6-4-7-15(17-14)19-2/h4,6-11H,3,5H2,1-2H3 .

Scientific Research Applications

1. Synthesis of 2,4,6-Triaryl Pyridines and Pyrimidines

  • Application Summary : This research involves the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
  • Methods and Procedures : In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .
  • Results and Outcomes : The research resulted in an efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines .

2. Antibacterial Activity of (6-methoxy-2-naphthyl) Propanamide Derivatives

  • Application Summary : A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .
  • Methods and Procedures : The minimum inhibitory concentration of these compounds was determined by microdilution technique against five known strains of bacteria .
  • Results and Outcomes : Two of the synthesized compounds exhibited more potent antibacterial activity than the reference drugs (Gentamicin and Ampicillin) against all the test strains of bacteria . Molecular docking simulation was also carried out for Enoyl-aceyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis .

properties

IUPAC Name

(6-methoxypyridin-2-yl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-4-5-7-14-10-12-15(13-11-14)18(20)16-8-6-9-17(19-16)21-2/h6,8-13H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCMZCFUNIXZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(4-pentylbenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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